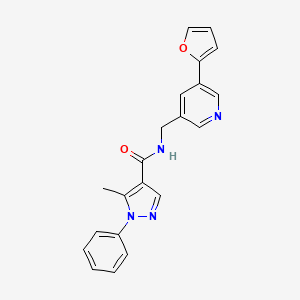

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-15-19(14-24-25(15)18-6-3-2-4-7-18)21(26)23-12-16-10-17(13-22-11-16)20-8-5-9-27-20/h2-11,13-14H,12H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONCBAKMUOUGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions including bromination, nucleophilic substitution, and cyclization. The final step often involves the formation of the pyrazole ring and subsequent carboxamide formation under controlled conditions such as reflux in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- Melting Points : Analogs in exhibit melting points between 123–183°C, correlating with substituent polarity. The target compound’s furan-pyridine group may lower its melting point compared to chlorophenyl analogs due to reduced crystallinity .

- Spectroscopic Data : The target compound’s ¹H-NMR would likely show signals for furan protons (δ ~6.3–7.4 ppm), pyridine protons (δ ~7.5–8.5 ppm), and a methyl group (δ ~2.5 ppm), similar to compound 3a (δ 8.12 for pyrazole protons) .

Functional Group Impact on Bioactivity

- Furan vs. Chloro/Cyano Groups: The furan ring’s electron-rich nature may improve binding to hydrophobic enzyme pockets compared to electron-deficient chloro/cyano groups.

- Carboxamide vs. Carbothioamide : highlights pyrazole-1-carbothioamide derivatives, where sulfur substitution reduces hydrogen-bonding capacity compared to the target’s carboxamide group, possibly affecting target affinity .

Solubility and Pharmacokinetic Considerations

- Furan Contribution : The furan group may moderately improve water solubility compared to fully aromatic substituents (e.g., biphenyl in ), though less effectively than amine-modified analogs (e.g., ’s pyrrolidinyl groups) .

- Molecular Weight : The target compound’s estimated molecular weight (~395 g/mol) aligns with drug-like properties, contrasting with larger analogs in (e.g., 1227207-29-5, MW ~500 g/mol), which may face bioavailability challenges .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes three distinct heterocyclic rings: a furan ring, a pyridine ring, and a pyrazole ring. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines:

These results indicate that the compound has significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against several pathogens. For example:

These findings highlight the compound's potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Screening : A study screened various pyrazole derivatives against multiple cancer cell lines, revealing that some compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity .

- Mechanistic Studies : Research has focused on understanding how these compounds bind to target proteins and inhibit their function, which is crucial for developing effective therapies .

- Comparative Analysis : Comparative studies with other known anticancer agents have demonstrated that certain pyrazole derivatives possess comparable or superior efficacy, suggesting that they could be developed into new therapeutic options .

Q & A

Basic: What are the recommended synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Core Pyrazole Formation : React 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group.

Amide Bond Formation : Condense the activated intermediate with (5-(furan-2-yl)pyridin-3-yl)methanamine in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere, using K₂CO₃ as a base .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Microwave-assisted synthesis may enhance reaction efficiency for related pyrazole derivatives .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole methyl at δ 2.1–2.5 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or impurities. Mitigate by:

- Standardizing Assays : Use consistent cell lines (e.g., NIH3T3 for kinase inhibition) and controls.

- Purity Validation : Employ HPLC (≥95% purity threshold) and LC-MS to rule out degradants .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on modifying key substituents:

- Furan/Pyridine Hybrid : Replace furan with thiophene or phenyl to assess π-π stacking effects.

- Pyrazole Methyl : Substitute with trifluoromethyl to evaluate steric/electronic impacts .

- Amide Linker : Test urea or sulfonamide analogs for hydrogen-bonding variations.

Screen derivatives using in vitro kinase assays (e.g., c-Met inhibition) and compare IC₅₀ values .

Basic: What in vitro models are suitable for preliminary biological activity assessment?

Answer:

- Anticancer Activity : MTT assay on U-87 MG (glioblastoma) or A549 (lung cancer) cells .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA.

- Antimicrobial : Broth microdilution against S. aureus or E. coli .

Advanced: What methodologies are used to study metabolic stability and pharmacokinetics?

Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Plasma Stability : Assess compound half-life in plasma at 37°C.

- In Vivo PK : Administer orally to rodent models and measure Cₘₐₓ, Tₘₐₓ, and AUC .

Advanced: How can researchers identify the primary biological target of this compound?

Answer:

- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., c-Met, VEGFR2) to identify inhibitory activity .

- Molecular Docking : Model interactions with predicted targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .

Basic: What solvents or formulations improve solubility for in vivo studies?

Answer:

- Co-solvents : Use PEG-400 or Cremophor EL (10–20% in saline) .

- Prodrug Approach : Synthesize phosphate or acetate derivatives to enhance aqueous solubility .

Advanced: How can synthetic impurities be minimized during scale-up?

Answer:

- Process Optimization : Use flow chemistry for precise temperature control and reduced side reactions.

- Quality Control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What computational tools predict metabolic hotspots?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.